2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide 2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 62366-84-1
VCID: VC17364402
InChI: InChI=1S/C14H13N3O2/c1-2-7-17-14(19)11-6-4-3-5-10(11)12(18)13-15-8-9-16-13/h2-6,8-9H,1,7H2,(H,15,16)(H,17,19)
SMILES:
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol

2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide

CAS No.: 62366-84-1

Cat. No.: VC17364402

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide - 62366-84-1

Specification

CAS No. 62366-84-1
Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
IUPAC Name 2-(1H-imidazole-2-carbonyl)-N-prop-2-enylbenzamide
Standard InChI InChI=1S/C14H13N3O2/c1-2-7-17-14(19)11-6-4-3-5-10(11)12(18)13-15-8-9-16-13/h2-6,8-9H,1,7H2,(H,15,16)(H,17,19)
Standard InChI Key YRSUASLDIAHXGZ-UHFFFAOYSA-N
Canonical SMILES C=CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • Imidazole ring: A five-membered heterocyclic ring with two nitrogen atoms, known for its role in coordinating metal ions and participating in hydrogen bonding .

  • Benzamide group: A benzene ring linked to a carboxamide group, providing structural rigidity and potential π-π stacking interactions with biological targets .

  • Allyl substituent: A prop-2-en-1-yl group attached to the benzamide nitrogen, enhancing lipophilicity and membrane permeability.

This combination creates a molecule with balanced hydrophobicity and polarity, as evidenced by its calculated LogP value of ~1.62 (analogous to related structures) . The allyl group’s unsaturated bond may also facilitate covalent interactions with thiol groups in enzymes or receptors.

Physicochemical Characteristics

Key properties include:

PropertyValueMethod of Determination
Molecular Weight255.27 g/molMass spectrometry
Melting PointNot reported
SolubilityLikely polar organic solventsComputational models
StabilitySensitive to hydrolysisAccelerated stability testing

The compound’s stability under physiological conditions remains under investigation, though its imidazole ring may confer sensitivity to acidic environments.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide typically involves a multi-step protocol:

  • Imidazole-2-carbonyl chloride preparation: Reacting imidazole with phosgene or thionyl chloride to form the acyl chloride intermediate.

  • Benzamide coupling: Condensing the acyl chloride with 2-aminobenzamide under Schotten-Baumann conditions .

  • Allylation: Introducing the prop-2-en-1-yl group via nucleophilic substitution or Mitsunobu reaction.

Critical challenges include avoiding imidazole ring decomposition during acyl chloride formation and ensuring regioselectivity during allylation. Optimized reactions employ low temperatures (−10°C to 0°C) and anhydrous solvents to achieve yields exceeding 60%.

Purification and Characterization

Post-synthesis purification involves:

  • Column chromatography: Using silica gel and ethyl acetate/hexane gradients.

  • Recrystallization: From ethanol or dichloromethane to obtain high-purity crystals.

Analytical confirmation relies on:

  • 1H^1\text{H}-NMR: Peaks at δ 8.2–8.5 ppm (benzamide aromatic protons), δ 6.9–7.2 ppm (imidazole protons), and δ 5.2–5.8 ppm (allyl vinyl protons) .

  • HPLC: Purity >95% with a C18 column and acetonitrile/water mobile phase.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Imidazole derivatives exhibit broad-spectrum activity against pathogens, and this compound’s allyl group enhances membrane penetration. In vitro studies on analogs demonstrate:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli16–32
Candida albicans4–8

Mechanistically, the imidazole ring disrupts fungal cytochrome P450-dependent ergosterol synthesis, while the benzamide moiety inhibits bacterial DNA gyrase .

Enzyme Inhibition

The compound inhibits:

  • Cytochrome P450 3A4: Ki=2.1 μMK_i = 2.1 \ \mu\text{M}, potentially modulating drug metabolism.

  • Carbonic anhydrase IX: Overexpressed in tumors, with IC50_{50} = 0.9 μM.

Docking studies indicate hydrogen bonding between the imidazole nitrogen and enzyme active sites .

Analytical and Pharmacokinetic Profiling

Stability Studies

  • Hydrolytic stability: Degrades by 40% in simulated gastric fluid (pH 1.2) over 24 hours.

  • Thermal stability: Stable at 25°C for 6 months when stored in amber glass.

ADMET Predictions

Computational models suggest:

  • Absorption: High intestinal permeability (Caco-2 Papp_{\text{app}} = 18 × 106^{-6} cm/s) .

  • Metabolism: Hepatic clearance via CYP3A4 oxidation.

  • Toxicity: Low Ames test mutagenicity risk.

Comparative Analysis with Structural Analogs

N-Benzyl Derivatives

Replacing the allyl group with a benzyl moiety (as in CID 776659) reduces anticancer activity (IC50_{50} = 28.7 μM in MCF-7) but improves metabolic stability .

Anti-Tubercular Derivatives

Pyrazine-benzamide conjugates (e.g., 6a and 6k from ) show IC90_{90} values of 3.73–4.00 μM against Mycobacterium tuberculosis, suggesting that modifying the acyl group could enhance antimycobacterial efficacy .

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